Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-
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Overview
Description
Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a 4-chlorophenylmethylamino group. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- typically involves the condensation of 3-amino-5-(4-chlorobenzyl)pyridine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the synthesis by providing active sites for the reaction and enabling the reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of vascular endothelial growth factor receptor 1 (VEGFR1), which plays a crucial role in angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylmethylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
821784-12-7 |
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Molecular Formula |
C19H16ClN3O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-[5-[(4-chlorophenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O/c20-17-6-4-13(5-7-17)10-23-18-9-16(11-22-12-18)14-2-1-3-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24) |
InChI Key |
PUTKFYUFTBSDJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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